

Preclinical Toxicology of TAK-875: A Technical Guide

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Compound of Interest

Compound Name: *Fasiglifam hemihydrate*

Cat. No.: *B595586*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-875 (Fasiglifam) is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It was developed for the treatment of type 2 diabetes mellitus. Activation of GPR40 in pancreatic β -cells by TAK-875 enhances glucose-dependent insulin secretion[1][2]. Despite promising efficacy in Phase II and III clinical trials, the development of TAK-875 was terminated due to concerns of drug-induced liver injury (DILI) in a subset of patients[1][3][4][5][6]. This technical guide provides a comprehensive overview of the preclinical toxicology reports for TAK-875, focusing on the data and experimental protocols that shed light on its hepatotoxic potential.

Core Toxicological Profile

The primary toxicological finding associated with TAK-875 in preclinical studies was dose-dependent hepatotoxicity, observed in both rat and dog models[1][7][8]. The liver injury was characterized by elevations in serum biomarkers and, in some cases, histopathological changes. Mechanistic studies have identified several key contributing factors to TAK-875-induced liver injury, including the formation of a reactive acyl glucuronide metabolite, inhibition of bile acid transporters, and mitochondrial dysfunction[3][5][9].

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from various preclinical toxicology studies of TAK-875.

In Vivo Hepatotoxicity Studies

Species	Study Duration	Dose (mg/kg/day)	Key Findings	Reference
Rat	14 days	200, 600	Dose-dependent increases in ALT, total bile acids, and total bilirubin. Significant ALT increase at 200 and 600 mg/kg.	[1][2]
Rat	4 weeks	20, 60, 200, 600	NOAEL: 60 mg/kg/day. Findings at ≥ 200 mg/kg included increased liver enzymes.	[8]
Rat	-	1000	Associated with increases in ALT (4x), bilirubin (9x), and bile acids (3.4x), along with hepatocellular hypertrophy and single-cell necrosis.	[3][5]
Dog	14 days	600	Increased ALT, total bile acids, and total bilirubin in 2 of 6 animals.	[1][2]
Dog	39 weeks	150	Portal/periportal granulomatous inflammation with	[8][10]

crystal formation
in the
liver/intrahepatic
bile ducts.[8][10]

In Vitro Cytotoxicity

Cell Type	Incubation Time	IC50 (μM)	Endpoint	Reference
HepG2	48 hours	~100	Cell Viability	[1]
Primary Human Hepatocytes	48 hours	~100	Cell Viability	[1]
Primary Human Hepatocytes	24-48 hours	56-68	ATP levels	[11]

Inhibition of Hepatic Transporters

Transporter	Compound	IC50 (μM)	Reference
MRP3	TAK-875 acyl glucuronide	0.21	[3][5]

Experimental Protocols

In Vivo Repeat-Dose Toxicology Studies in Rats

- Animal Model: Male Sprague-Dawley rats.
- Dosing: TAK-875 was administered orally once daily for 14 or 28 days at doses ranging from 20 to 600 mg/kg/day. A vehicle control group was also included.
- Parameters Monitored:
 - Clinical Observations: Daily monitoring for signs of toxicity.
 - Body Weight: Measured at regular intervals.

- Clinical Pathology: Blood samples were collected for analysis of serum alanine aminotransferase (ALT), total bile acids (TBA), and total bilirubin (T-BIL) at specified time points (e.g., day 7 and day 14).
- Histopathology: At the end of the study, liver tissues were collected, fixed, and processed for microscopic examination.
- Reference:[\[1\]](#)[\[8\]](#)

In Vivo Repeat-Dose Toxicology Studies in Dogs

- Animal Model: Beagle dogs.
- Dosing: Oral administration of TAK-875 once daily for durations up to 39 weeks at doses such as 150 mg/kg/day.
- Parameters Monitored:
 - Clinical Pathology: Serum markers of liver injury were assessed.
 - Histopathology: Microscopic analysis of liver tissue was performed, with a focus on the portal and periportal regions and bile ducts.
- Reference:[\[7\]](#)[\[8\]](#)

In Vitro Hepatocyte Viability Assay

- Cell Lines: HepG2 human hepatocarcinoma cells and cryopreserved primary human hepatocytes.
- Treatment: Cells were incubated with varying concentrations of TAK-875 (e.g., up to 100 μ M) for 24 to 48 hours.
- Assay: Cell viability was measured using standard methods, such as assessing ATP levels.
- Reference:[\[1\]](#)[\[11\]](#)

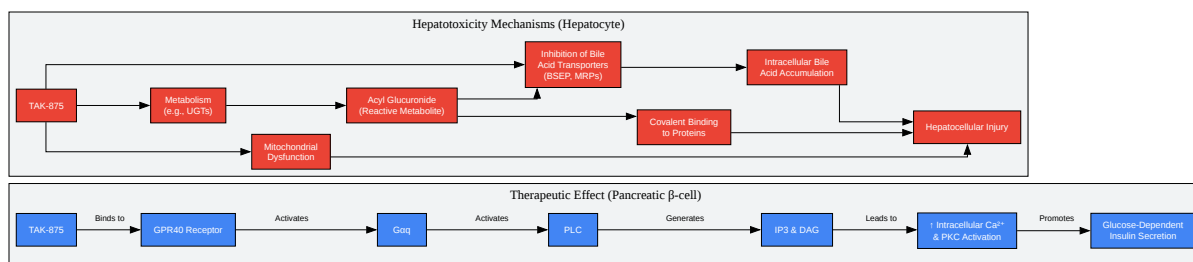
Covalent Binding Studies

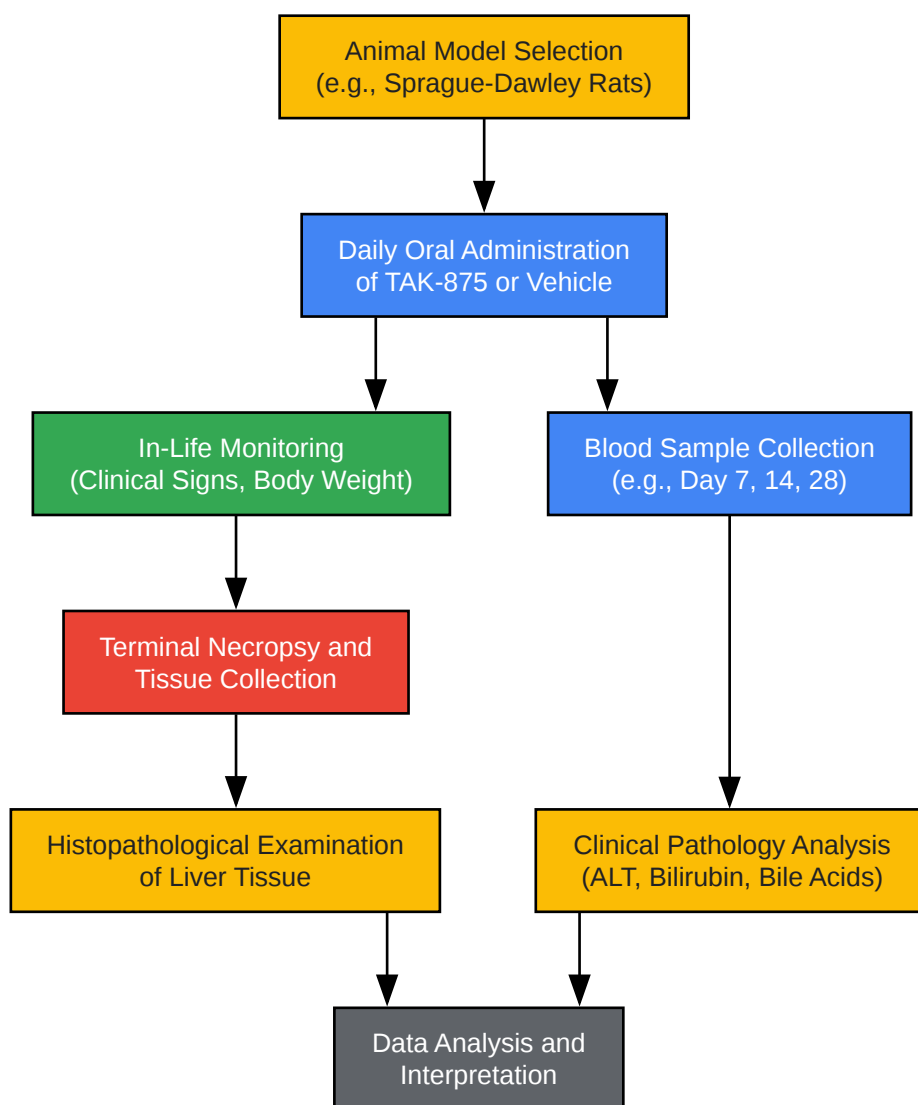
- System: Cryopreserved human hepatocytes.
- Method: Hepatocytes were treated with radiolabeled ^{14}C -TAK-875. Following incubation, cellular proteins were precipitated, and the amount of radioactivity irreversibly bound to the protein was quantified.
- Endpoint: Covalent binding was expressed as pmol equivalents per mg of protein. The Covalent Binding Burden (CVB) was then calculated based on the clinical dose.
- Reference:[3]

Visualizations

Signaling Pathway and Toxicity Mechanisms

The following diagrams illustrate the proposed signaling pathway for TAK-875's therapeutic effect and the key mechanisms contributing to its hepatotoxicity.





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